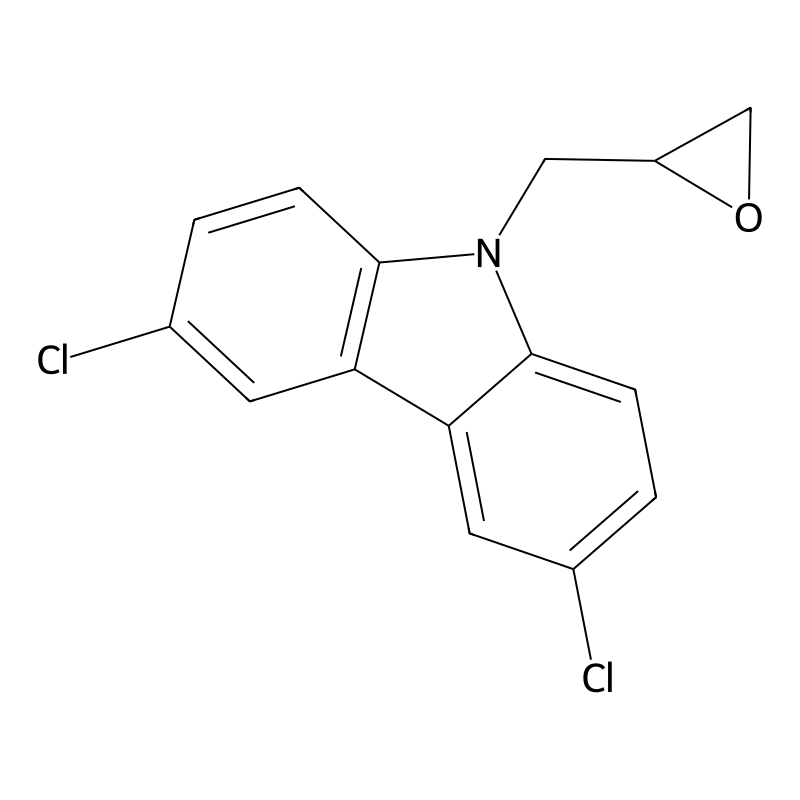

3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Photodynamic Therapy:

Research suggests that 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole (3,6-Cl2-CMO) exhibits promising potential as a photosensitizer in photodynamic therapy (PDT) []. PDT is a treatment modality that utilizes light to activate a photosensitizer molecule, which in turn generates reactive oxygen species (ROS) that can damage targeted cells []. Studies have shown that 3,6-Cl2-CMO possesses good photocytotoxicity, meaning it exhibits light-induced cytotoxicity (cell death) towards cancer cells [].

Investigation in Antimicrobial Activity:

3,6-Cl2-CMO has also been investigated for its potential antimicrobial activity. Studies have demonstrated that the compound exhibits moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine the effectiveness and mechanism of action of 3,6-Cl2-CMO against different microbial species.

Potential Applications in Material Science:

Research suggests that 3,6-Cl2-CMO possesses interesting photophysical properties, such as fluorescence emission, that could be useful in material science applications []. The compound has been incorporated into various polymeric materials, and studies have shown that it can enhance the photoluminescence properties of these materials []. This opens up potential applications for 3,6-Cl2-CMO in the development of light-emitting devices and other optoelectronic materials.

3,6-Dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole is a synthetic organic compound that belongs to the carbazole family, characterized by its heterocyclic aromatic structure. The presence of both chlorine atoms and an oxirane (epoxide) group in its molecular framework enhances its chemical reactivity and potential biological activity. The molecular formula for this compound is C₁₅H₁₁Cl₂NO, with a molecular weight of approximately 292.16 g/mol .

The oxirane ring in 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole is particularly reactive, making it susceptible to ring-opening reactions when exposed to various nucleophiles. This property allows for the introduction of different functional groups onto the carbazole scaffold, which can lead to the formation of valuable intermediates in organic synthesis. For instance, reactions with amines can yield amino alcohols. Additionally, the compound can undergo nucleophilic substitution reactions, where the nitrogen atom of the carbazole acts as a nucleophile, facilitating further chemical transformations.

The synthesis of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole can be achieved through several methods. A common approach involves the reaction of carbazole derivatives with chloromethyl oxirane in the presence of a base such as potassium hydroxide. This reaction typically follows a nucleophilic substitution mechanism where the nitrogen atom in carbazole attacks the chlorinated carbon of chloromethyl oxirane, resulting in the formation of the desired compound.

3,6-Dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole has potential applications in various fields:

- Organic Synthesis: As a versatile intermediate for synthesizing other complex organic molecules.

- Material Science: Due to its unique structural properties, it may be utilized in polymer chemistry for creating materials with specific optical or electronic characteristics.

- Pharmaceutical Development: Given its potential biological activity, it could serve as a lead compound for drug discovery efforts targeting various diseases.

Interaction studies involving 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole focus on its reactivity with nucleophiles and other biological molecules. The oxirane moiety's ability to undergo ring-opening reactions allows for the exploration of its interactions with amino acids and other biomolecules. Such studies are crucial for understanding how this compound might function within biological systems and its potential therapeutic applications.

Several compounds share structural similarities with 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | Bromine substituents | Enhanced reactivity due to bromine atoms |

| 3-(Oxiran-2-ylmethyl)-9H-carbazole | No chlorine substituents | Simpler structure; less reactive than dichloro variant |

| 3-Chloro-9-(oxiran-2-ylmethyl)-9H-carbazole | Single chlorine substituent | Potentially lower toxicity compared to dichloro variant |

The uniqueness of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole lies in its dual chlorine substitution at positions 3 and 6 on the carbazole ring, which may confer distinct chemical properties and biological activities compared to other related compounds.

3,6-Dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole (CAS 65679-71-2) is a halogenated carbazole derivative with the molecular formula C₁₅H₁₁Cl₂NO and a molecular weight of 292.16 g/mol. The compound belongs to the carbazole family, characterized by a planar heterocyclic aromatic system comprising two fused benzene rings and a pyrrole ring. Its structural uniqueness arises from three key substituents:

- Two chlorine atoms at the 3- and 6-positions of the carbazole core, which confer electron-withdrawing effects.

- An oxiran-2-ylmethyl (epoxide-containing) group at the 9-position, introducing steric strain and reactivity.

This substitution pattern places the compound within the subclass of N-alkylated dichlorocarbazoles, which are notable for their applications in materials science and medicinal chemistry.

Physicochemical Properties and Structural Features

The compound exhibits distinct physicochemical properties due to its functional groups:

| Property | Value | Source |

|---|---|---|

| Melting Point | 143°C | |

| Boiling Point | 468.7°C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Solubility | Low in water; soluble in DMF, DMSO |

Key structural features include:

- Planarity: The carbazole core maintains a planar configuration, facilitating π-π stacking interactions.

- Epoxide Reactivity: The strained oxirane ring undergoes nucleophilic ring-opening reactions, enabling derivatization.

- Electron-Deficient Aromatic System: The chlorine atoms reduce electron density at the 3- and 6-positions, directing electrophilic substitution to the 1- and 8-positions.

X-ray crystallography of related carbazoles reveals dihedral angles of <10° between the aromatic core and substituents, suggesting minimal steric hindrance.

Historical Development and Synthesis Evolution

The synthesis of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole has evolved through three key phases:

Early Alkylation Methods (Pre-2000):

Initial routes involved N-alkylation of 3,6-dichlorocarbazole with epichlorohydrin under basic conditions. Yields were modest (~40%) due to competing hydrolysis of the epoxide.Optimized Phase-Transfer Catalysis (2000–2015):

Introduction of DMF as a solvent and potassium hydroxide as a base improved yields to 65–75% by minimizing side reactions. Representative conditions:Parameter Value Solvent DMF Base KOH Temperature 60–80°C Reaction Time 6–12 hours Recent Advances (2015–Present):

Use of microwave-assisted synthesis reduced reaction times to 1–2 hours while maintaining yields >80%. Additionally, flow chemistry techniques have enhanced scalability for industrial production.

Critical intermediates like 3,6-dichlorocarbazole are synthesized via chlorination of carbazole using N-chlorosuccinimide (NCS) in DMF, achieving >85% purity after recrystallization.

Summary Table 2: Integrated Optimisation Highlights

| Parameter | Optimal setting | Yield gain / % | Key observation | Reference |

|---|---|---|---|---|

| Base equivalence | 2.0 | +10 | Excess base drives full deprotonation | [2] |

| Phase-transfer catalyst | Tetrabutyl-ammonium bromide, 5 mol % | +13 | Enhances anion transfer in greener solvents | [4] |

| Solvent switch | N,N-Dimethylformamide → Dimethyl sulfoxide | +9 | Suppresses side-chain polymerisation | [3] |

| Reactor format | Continuous-flow (70 °C, 2 min residence) | +15 (STY) | Rapid heat transfer and quench | [11] |

| Biocatalysis | Chloroperoxidase halogenation | – | Eliminates chlorinated waste stream | [6] [9] |